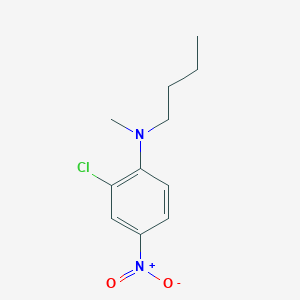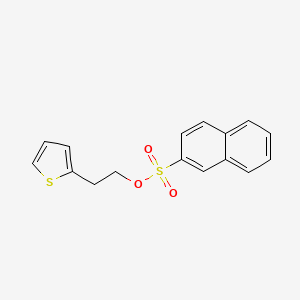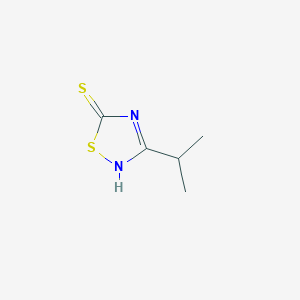
3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, disrupting their normal function. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell death. In medicinal applications, it may interact with specific receptors or enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Thiadiazole-5-thione: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
3-(Methyl)-1,2,4-thiadiazole-5(2H)-thione: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and solubility.
3-(Ethyl)-1,2,4-thiadiazole-5(2H)-thione: Similar to the isopropyl derivative but with different steric and electronic properties.
Uniqueness
3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
828934-80-1 |
|---|---|
Molekularformel |
C5H8N2S2 |
Molekulargewicht |
160.3 g/mol |
IUPAC-Name |
3-propan-2-yl-2H-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C5H8N2S2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8) |
InChI-Schlüssel |
VIHNUDXWIXNOET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=S)SN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


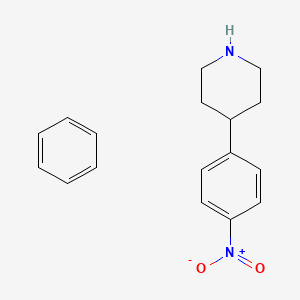
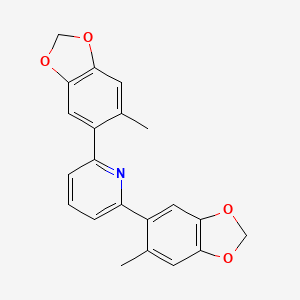
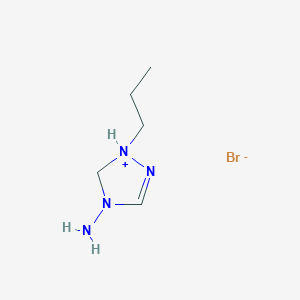
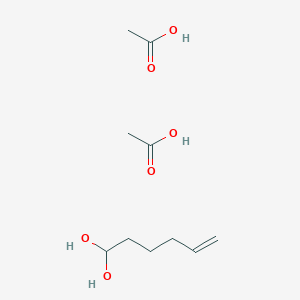
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
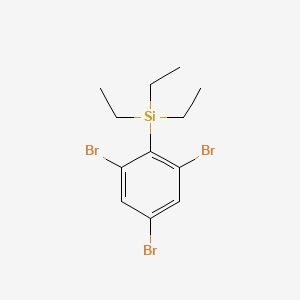
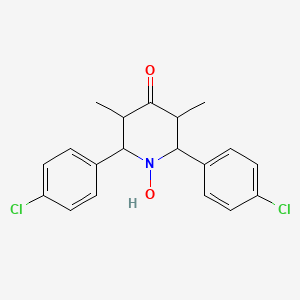
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
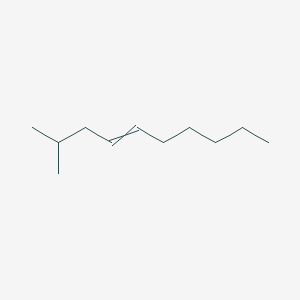
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
